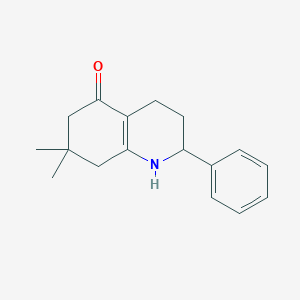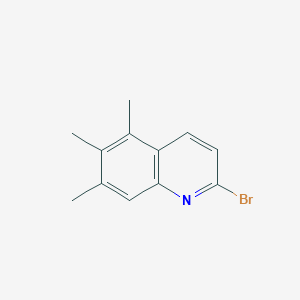
2-Bromo-5,6,7-trimethylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5,6,7-trimethylquinoline is a quinoline derivative with the molecular formula C12H12BrN and a molecular weight of 250.13 g/mol . This compound is characterized by the presence of a bromine atom at the second position and three methyl groups at the fifth, sixth, and seventh positions on the quinoline ring. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5,6,7-trimethylquinoline can be achieved through various methods. One common approach involves the bromination of 5,6,7-trimethylquinoline using bromine in the presence of a suitable solvent such as nitrobenzene . The reaction typically requires heating to facilitate the substitution of a hydrogen atom with a bromine atom at the second position.
Industrial Production Methods: Industrial production of quinoline derivatives often employs large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2-Bromo-5,6,7-trimethylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction Reactions: Reduction of the quinoline ring can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are utilized.
Major Products:
Substitution: Formation of various substituted quinolines.
Oxidation: Production of quinoline N-oxides.
Reduction: Generation of dihydroquinoline derivatives.
科学的研究の応用
2-Bromo-5,6,7-trimethylquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Bromo-5,6,7-trimethylquinoline involves its interaction with specific molecular targets. The bromine atom and methyl groups on the quinoline ring influence its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
類似化合物との比較
- 4-Bromo-2,6,8-trimethylquinoline
- 4-Bromo-2,5,7-trimethylquinoline
- 2,6,7-Trimethylquinoline
Comparison: 2-Bromo-5,6,7-trimethylquinoline is unique due to the specific positioning of the bromine atom and methyl groups, which can significantly impact its chemical reactivity and biological activity compared to other similar compounds .
特性
分子式 |
C12H12BrN |
|---|---|
分子量 |
250.13 g/mol |
IUPAC名 |
2-bromo-5,6,7-trimethylquinoline |
InChI |
InChI=1S/C12H12BrN/c1-7-6-11-10(9(3)8(7)2)4-5-12(13)14-11/h4-6H,1-3H3 |
InChIキー |
IOXJUPSSRWMQMO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=CC(=N2)Br)C(=C1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


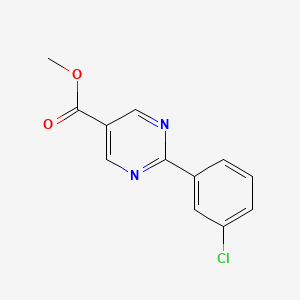
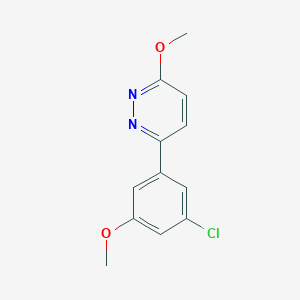
![7-Methoxyspiro[chroman-2,1'-cyclohexan]-4-one](/img/structure/B11863318.png)

![4-Chloro-6-(p-tolyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B11863323.png)
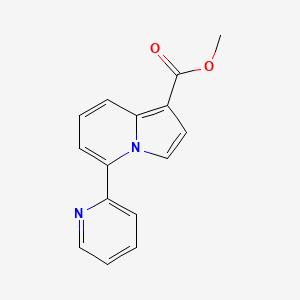
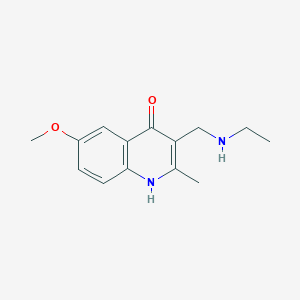

![Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11863342.png)
